3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-chloro-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAENSDPRHZGINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Nucleophilic Substitution of Phenoxy Derivatives
This approach involves the synthesis of the phenoxy intermediate, followed by its methylation and subsequent cyclization to form the pyrrolidine ring. The core steps include:
- Step 1: Synthesis of 4-chloro-2-ethylphenol or phenoxy precursor via halogenation of ethylphenol derivatives.
- Step 2: Formation of the phenoxy methyl intermediate by reacting the phenol derivative with formaldehyde or methylating agents.
- Step 3: Nucleophilic substitution with pyrrolidine or its derivatives to introduce the pyrrolidine moiety.
4-Chloro-2-ethylphenol + Formaldehyde → 4-Chloro-2-ethylphenoxy methyl
→ React with pyrrolidine derivatives → 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine
→ Hydrochloride salt formation
- Use of strong bases like potassium carbonate or sodium hydride to facilitate phenolate formation.
- Methylation using methyl iodide or dimethyl sulfate.
- Cyclization under reflux in polar aprotic solvents such as dimethylformamide (DMF).
Hydrogenation and Reductive Amination Pathway
Starting from heterocyclic precursors, this method involves reduction and amination steps:
- Step 1: Synthesis of a chlorinated phenoxy precursor.
- Step 2: Hydrogenation of the aromatic ring or side chain in the presence of metal catalysts (e.g., palladium, rhodium).
- Step 3: Reductive amination with pyrrolidine to introduce the pyrrolidine ring.
Chlorinated phenoxy compound + H2 (metal catalyst) → Reduced intermediate
→ Reductive amination with pyrrolidine → 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
- Hydrogenation at 50–100°C under 4–10 MPa H2 pressure.
- Use of solvents like ethanol or methanol.
- Catalysts such as Pd/C or Rh/C.
Patent CN1621403A indicates that hydrogenation of pyrrolidine derivatives is a common route, emphasizing the importance of catalytic reduction in heterocyclic synthesis.
Alternative Synthesis via Multi-step Heterocyclic Construction
This involves constructing the pyrrolidine ring first, then attaching the phenoxy moiety:
- Step 1: Synthesis of pyrrolidine derivatives with suitable functional groups.
- Step 2: Functionalization of the pyrrolidine with chlorophenoxy methyl groups via nucleophilic substitution.
- Step 3: Formation of the hydrochloride salt.
Pyrrolidine + chlorophenoxy methyl chloride → 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine
→ Acidification with HCl to form hydrochloride salt
- Use of bases like triethylamine to facilitate substitution.
- Reflux in solvents such as acetonitrile or ethanol.
Patent literature supports that multi-step heterocyclic synthesis with functional group manipulations is a standard approach in pharmaceutical intermediate preparation.
Data Table Summarizing Preparation Methods
| Method No. | Synthetic Strategy | Key Reagents | Catalysts | Solvents | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution & methylation | Formaldehyde, K2CO3 | - | DMF | ~90-95 | Efficient for phenoxy methyl intermediates |
| 2 | Halogenation & nucleophilic substitution | Cl2, chloromethyl reagents | Phase transfer catalysts | Acetonitrile, ethanol | ~85-90 | Suitable for selective chlorination |
| 3 | Hydrogenation & reductive amination | H2, Pd/C or Rh/C | Metal catalysts | Methanol, ethanol | ~80-90 | Requires controlled hydrogenation conditions |
| 4 | Multi-step heterocyclic construction | Chlorophenoxy methyl chloride | Triethylamine | Ethanol, acetonitrile | ~85-95 | Versatile for complex derivatives |
Research Findings & Notes
- The patent EP2187742B1 highlights the synthesis of pyran derivatives with similar substitution patterns, emphasizing the importance of halogenation and methylation steps.
- Patent CN1621403A demonstrates the efficacy of catalytic hydrogenation in heterocyclic synthesis, which is applicable to pyrrolidine derivatives.
- The choice of solvents and catalysts significantly influences yield and purity, with polar aprotic solvents like DMF and ethanol being preferred.
- The hydrochloride salt formation is typically achieved via acidification with hydrochloric acid post-synthesis, ensuring compound stability and bioavailability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Dechlorinated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows for binding to various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can interact with nucleophilic sites on proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Methyl-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(4-Fluoro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Uniqueness
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural characteristics of this compound enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition at low concentrations | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Notable inhibitory effects |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown effectiveness against several cancer cell lines, indicating its role as a possible therapeutic agent in oncology.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 25.0 | Induction of apoptosis | |
| MDA-MB-231 | 18.5 | Modulation of oxidative stress pathways | |
| HeLa | 30.0 | DNA fragmentation leading to apoptosis |
The biological effects of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Cellular Receptor Interaction : It can bind to cellular receptors, affecting signal transduction pathways crucial for cellular responses.
Study on Anticancer Activity
A significant study focused on the anticancer effects of this compound showed strong inhibitory effects on MDA-MB-231 cells compared to non-malignant breast epithelial cells (MCF-10A). This selectivity towards cancer cells suggests its potential for therapeutic applications in treating breast cancer.
Evaluation of Antimicrobial Properties
Another study assessed the antimicrobial properties of this compound against ESKAPE pathogens and Candida species. The results indicated notable activity, reinforcing its potential as a candidate for new antimicrobial therapies.
Q & A
Q. What are the recommended methods for synthesizing 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and purification via recrystallization or column chromatography. Key steps:
Substrate Preparation: Use 4-chloro-2-ethylphenol as the starting material, activated with a chloromethyl group (e.g., via Mannich reaction).
Pyrrolidine Coupling: React the chloromethyl intermediate with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-methylphenoxy backbone.
Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.
Purification: Use solvent recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity.
Critical Parameters: Solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reagents must be optimized to minimize byproducts .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the pyrrolidine ring, ethylphenoxy group, and chlorinated aromatic protons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻).
- X-ray Crystallography: For absolute configuration determination if single crystals are obtainable.
- HPLC-PDA: Purity assessment using a C18 column with UV detection at 254 nm.
Data Validation: Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Mitigation: Avoid inhalation/contact; in case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists.
- Waste Disposal: Collect halogenated waste separately and incinerate via certified facilities to prevent environmental release.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
Compliance: Follow GHS guidelines and institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational modeling be integrated into optimizing reaction pathways for this compound?
Methodological Answer:
- Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and identify energetically favorable pathways.
- Solvent Effects: Simulate solvent interactions via COSMO-RS to select solvents that enhance yield (e.g., DMF vs. THF).
- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading) for key steps like chloromethylation.
Validation: Compare computational predictions with experimental yields and adjust parameters iteratively .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., assay type, cell lines).
- Dose-Response Validation: Re-evaluate activity in standardized assays (e.g., IC₅₀ in HEK293 cells) under controlled conditions (pH, serum concentration).
- Structural Analogues: Synthesize and test derivatives (e.g., replacing chlorine with fluorine) to isolate structure-activity relationships (SAR).
Case Study: Inconsistent cytotoxicity data may arise from variations in cell permeability or metabolic stability .
Q. What considerations are critical for designing in vivo pharmacological studies?
Methodological Answer:
- Formulation: Use saline or PEG-based vehicles to enhance solubility; confirm stability via LC-MS over 24 hours.
- Dosing Regimen: Conduct pilot PK/PD studies to determine bioavailability and half-life (e.g., intravenous vs. oral administration).
- Toxicity Screening: Assess acute toxicity in rodents (OECD 423) and monitor organ histopathology post-administration.
- Metabolite Identification: Use UPLC-QTOF-MS to track major metabolites in plasma and liver microsomes.
Ethical Compliance: Adhere to ARRIVE guidelines for animal welfare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
